molecular formula C6H6N2OS B8688322 {imidazo[4,3-b][1,3]thiazol-3-yl}methanol

{imidazo[4,3-b][1,3]thiazol-3-yl}methanol

Cat. No.: B8688322
M. Wt: 154.19 g/mol
InChI Key: GGAIHFLAFATQRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{imidazo[4,3-b][1,3]thiazol-3-yl}methanol is a heterocyclic compound that features both imidazole and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {imidazo[4,3-b][1,3]thiazol-3-yl}methanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole with formaldehyde and formic acid under acidic conditions to form the imidazo[5,1-b]thiazole ring system . Another method involves the use of microwave irradiation to facilitate the cyclization process, which can significantly reduce reaction times and improve yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, the use of green chemistry principles, such as the use of biodegradable solvents and catalysts, can make the industrial production more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

{imidazo[4,3-b][1,3]thiazol-3-yl}methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

{imidazo[4,3-b][1,3]thiazol-3-yl}methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of {imidazo[4,3-b][1,3]thiazol-3-yl}methanol involves its interaction with various molecular targets and pathways. For example, it can bind to DNA and inhibit the activity of topoisomerase enzymes, leading to DNA double-strand breaks and cell death. This mechanism is particularly relevant in its potential anticancer activity . Additionally, the compound can interact with enzymes and receptors in biological systems, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

{imidazo[4,3-b][1,3]thiazol-3-yl}methanol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure and the presence of the hydroxymethyl group, which can impart unique chemical and biological properties .

Properties

Molecular Formula

C6H6N2OS

Molecular Weight

154.19 g/mol

IUPAC Name

imidazo[5,1-b][1,3]thiazol-3-ylmethanol

InChI

InChI=1S/C6H6N2OS/c9-2-5-3-10-6-1-7-4-8(5)6/h1,3-4,9H,2H2

InChI Key

GGAIHFLAFATQRG-UHFFFAOYSA-N

Canonical SMILES

C1=C2N(C=N1)C(=CS2)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 0.80 g of the ethyl imidazo[5,1-b]-thiazole-3-carboxylate prepared in Preparation 11 in 16 ml of methanol was added 400 mg of sodium borohydride, and the mixture was stirred at room temperature for 30 minutes. To the reaction solution was added dropwise 3 ml of acetone. The mixture was stirred for 30 minutes, and then concentrated to dryness under reduced pressure. To the residue were added 20 ml of methylene chloride and 20 ml of a saturated saline solution, and the mixture was stirred for 10 minutes. The organic layer was separated, and the aqueous layer was extracted with methylene chloride (20 ml×2). The combined organic layers were dried over anhydrous magnesium sulfate, and concentrated to dryness under reduced pressure to give 0.615 of the title compound as light brown crystals.
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Three

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